

JJKK-048 for Activity-Based Protein Profiling (ABPP): Application Notes and Protocols

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Compound of Interest

Compound Name: JJKK 048

Cat. No.: B10782722

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Introduction

JJKK-048 is an exceptionally potent and highly selective covalent inhibitor of monoacylglycerol lipase (MAGL)[1]. MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[2]. By inhibiting MAGL, JJKK-048 elevates the levels of 2-AG, thereby modulating various physiological and pathological processes, including pain, inflammation, and neurodegeneration[1][2]. Its high potency and selectivity make JJKK-048 an invaluable chemical probe for activity-based protein profiling (ABPP). ABPP is a powerful chemoproteomic technique used to study the functional state of enzymes within complex biological systems[3]. This document provides detailed application notes and protocols for utilizing JJKK-048 in ABPP studies to investigate MAGL activity and its role in cellular signaling.

Data Presentation

Quantitative Data Summary for JJKK-048

The following tables summarize the key quantitative data for JJKK-048 based on in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of JJKK-048

Target Enzyme	Species	IC50 Value	Selectivity vs. FAAH	Selectivity vs. ABHD6	Reference
MAGL	Human	214 pM	>13,000-fold	~630-fold	
MAGL	Rat	275 pM	-	-	
MAGL	Mouse	363 pM	-	-	
FAAH	Human	>10 μ M	-	-	
ABHD6	Human	~135 nM	-	-	

Table 2: In Vivo MAGL Inhibition by JJKK-048 in Mouse Brain

JJKK-048 Dose (i.p.)	% MAGL Inhibition in Brain	Reference
0.5 mg/kg	~45%	
1.0 mg/kg	~80%	
2.0 mg/kg	~80%	
4.0 mg/kg	~90%	

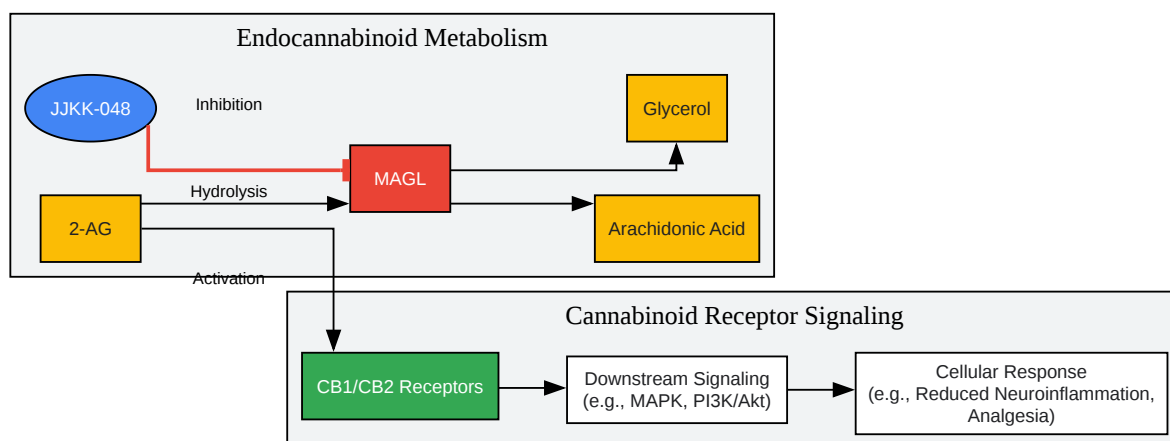
Table 3: Inhibition of MAGL Activity in Various Mouse Tissues by 100 nM JJKK-048 (Ex Vivo)

Tissue	% MAGL Inhibition	Reference
Trigeminal Ganglia (TG)	~90%	
Cervical Dorsal Root Ganglia (cDRG)	~90%	
Thoracic Dorsal Root Ganglia (tDRG)	~85%	
Lumbar Dorsal Root Ganglia (IDRG)	~95%	
Brainstem (BS)	~66%	
Cervical Spinal Cord (cSC)	~72%	
Thoracic Spinal Cord (tSC)	~68%	
Lumbar Spinal Cord (ISC)	~79%	
Frontal Cortex (FC)	~95%	
Temporal & Occipital Cortex (TC & OC)	~90%	

Signaling Pathways

Mechanism of Action and Impact on Endocannabinoid Signaling

JJCK-048 covalently modifies the catalytic serine residue (Ser122) in the active site of MAGL, leading to its irreversible inhibition. This blockade of MAGL activity prevents the hydrolysis of 2-AG into arachidonic acid and glycerol. The resulting accumulation of 2-AG enhances the activation of cannabinoid receptors, primarily CB1 and CB2, which in turn modulates downstream signaling pathways involved in neurotransmission, inflammation, and pain perception.



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Caption: JJKK-048 inhibits MAGL, increasing 2-AG levels and enhancing cannabinoid receptor signaling.

Experimental Protocols

Protocol 1: In Vitro Competitive ABPP of MAGL in Cell Lysates

This protocol describes the use of JJKK-048 as a competitive inhibitor to profile MAGL activity in cell lysates using a fluorescently tagged broad-spectrum serine hydrolase probe, such as fluorophosphonate-tetramethylrhodamine (FP-TAMRA).

Materials:

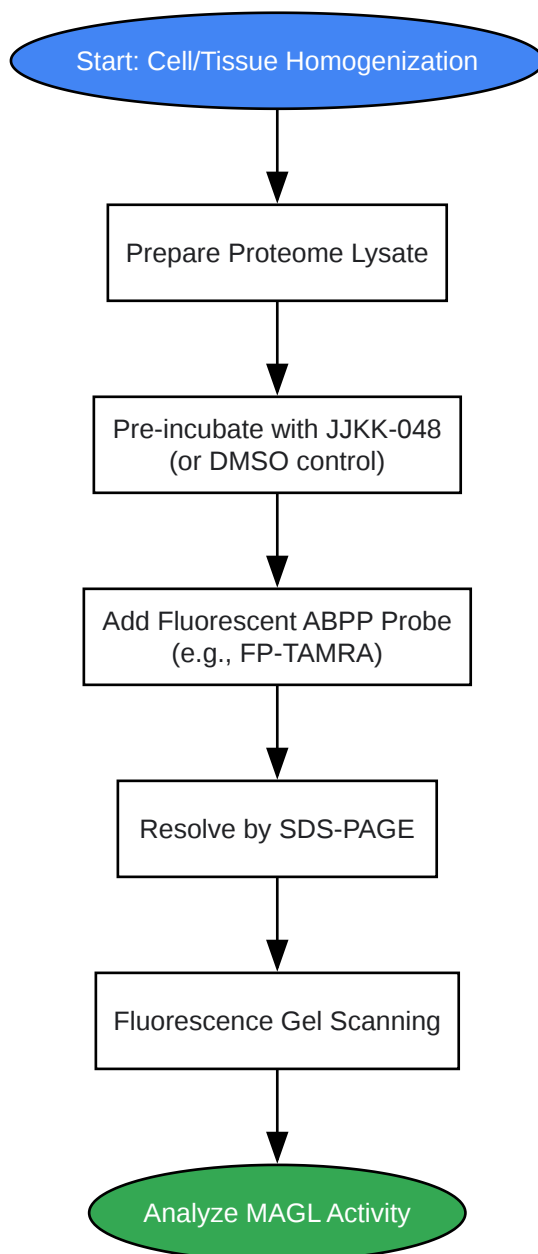
- Cells or tissues expressing MAGL
- Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
- JJKK-048 stock solution (in DMSO)

- FP-TAMRA probe (or other suitable fluorescent probe)
- SDS-PAGE materials
- Fluorescence gel scanner

Procedure:

- Lysate Preparation:
 - Harvest cells or homogenize tissue in ice-cold Lysis Buffer.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 30 minutes at 4°C.
 - Collect the supernatant (proteome lysate) and determine the protein concentration (e.g., using a BCA assay).
- Competitive Inhibition:
 - Dilute the proteome lysate to a final concentration of 1 mg/mL in Lysis Buffer.
 - In separate microcentrifuge tubes, pre-incubate 50 µL of the diluted lysate with JJKK-048 at various final concentrations (e.g., 1 nM to 10 µM) or with DMSO (vehicle control) for 30 minutes at room temperature. A good starting concentration for near-complete MAGL inhibition is 100 nM.
- Probe Labeling:
 - Add the fluorescent ABPP probe (e.g., FP-TAMRA) to each tube to a final concentration of 1 µM.
 - Incubate for 30 minutes at room temperature, protected from light.
- SDS-PAGE and Imaging:
 - Stop the labeling reaction by adding 2X Laemmli sample buffer.

- Boil the samples at 95°C for 5 minutes.
- Resolve the proteins by SDS-PAGE.
- Visualize the fluorescently labeled proteins using a fluorescence gel scanner. The band corresponding to MAGL should show a dose-dependent decrease in fluorescence intensity in the JJKK-048-treated samples compared to the vehicle control.



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Caption: Workflow for in vitro competitive ABPP using JJKK-048.

Protocol 2: In Vivo ABPP of MAGL in Mice

This protocol outlines the procedure for assessing the in vivo inhibition of MAGL by JJKK-048 in mouse tissues.

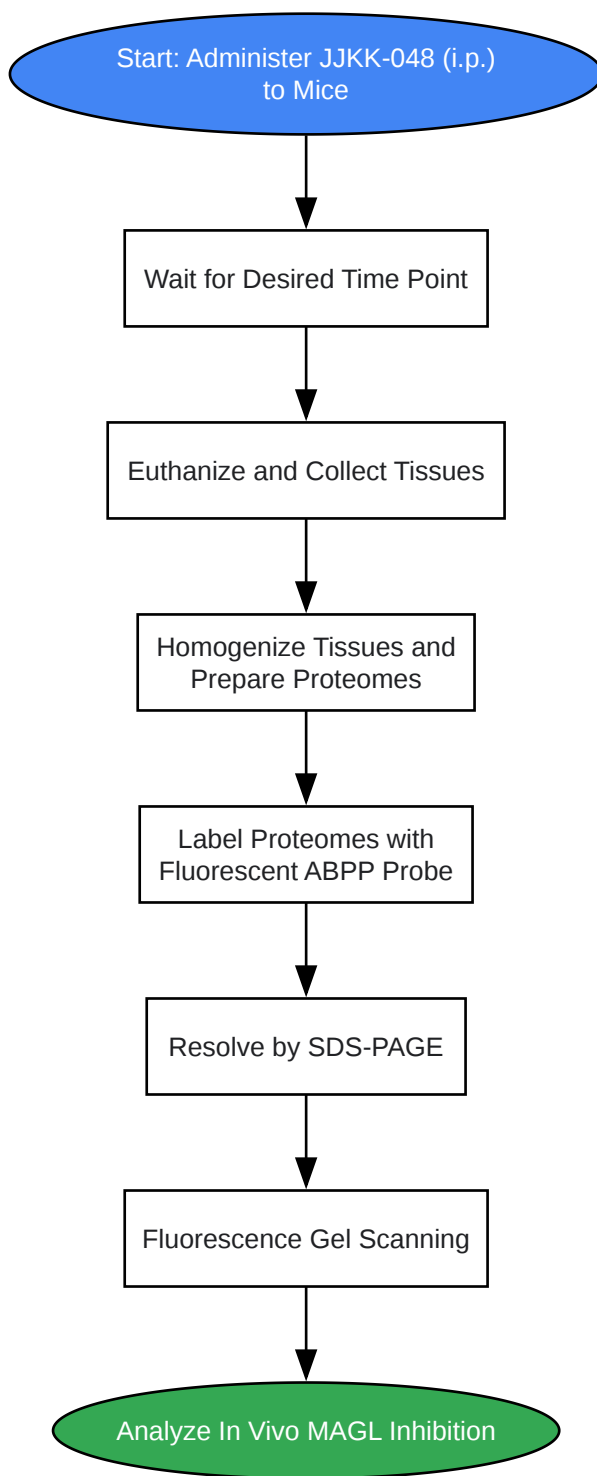
Materials:

- JJKK-048
- Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
- Mice (e.g., C57BL/6J)
- Homogenization buffer (e.g., PBS)
- Broad-spectrum serine hydrolase ABPP probe (e.g., FP-TAMRA)
- SDS-PAGE and fluorescence imaging equipment

Procedure:

- Animal Dosing:
 - Prepare a dosing solution of JJKK-048 in the vehicle.
 - Administer JJKK-048 to mice via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.1 to 4 mg/kg). Administer vehicle to the control group.
- Tissue Collection:
 - At a specified time point post-injection (e.g., 30 minutes to 4 hours), euthanize the mice according to approved animal welfare protocols.
 - Rapidly dissect the tissues of interest (e.g., brain, liver, spleen) and flash-freeze them in liquid nitrogen. Store at -80°C until use.
- Proteome Preparation:

- Homogenize the frozen tissues in ice-cold homogenization buffer.
- Centrifuge the homogenates at 14,000 x g for 30 minutes at 4°C.
- Collect the supernatant and determine the protein concentration.
- Ex Vivo Probe Labeling:
 - Dilute the proteomes to 1 mg/mL in homogenization buffer.
 - Incubate 50 µL of the diluted proteome with a fluorescent ABPP probe (e.g., 1 µM FP-TAMRA) for 30 minutes at room temperature, protected from light.
- Analysis:
 - Stop the reaction and analyze the samples by SDS-PAGE and fluorescence gel scanning as described in Protocol 1. A decrease in the fluorescence of the MAGL band in the JJKK-048-treated group compared to the vehicle group indicates in vivo target engagement.



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Caption: Workflow for in vivo ABPP to assess JJKK-048 target engagement in mice.

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